![molecular formula C22H17BrN2O B14149302 N-[3-(4-Bromophenyl)-1-methyl-1H-indol-2-yl]benzamide CAS No. 62693-56-5](/img/structure/B14149302.png)
N-[3-(4-Bromophenyl)-1-methyl-1H-indol-2-yl]benzamide
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Overview
Description
N-[3-(4-Bromophenyl)-1-methyl-1H-indol-2-yl]benzamide is a compound that belongs to the class of benzamides Benzamides are widely used in various fields, including pharmaceuticals, due to their diverse biological activities This compound features a bromophenyl group attached to an indole ring, which is further connected to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Bromophenyl)-1-methyl-1H-indol-2-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the method mentioned above using ultrasonic irradiation and a solid acid catalyst provides a more sustainable and efficient approach for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-Bromophenyl)-1-methyl-1H-indol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom .
Scientific Research Applications
N-[3-(4-Bromophenyl)-1-methyl-1H-indol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Mechanism of Action
The mechanism of action of N-[3-(4-Bromophenyl)-1-methyl-1H-indol-2-yl]benzamide involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This binding can influence biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromophenyl)benzamide
- 3-Bromo-N-[(3-bromobenzoyl)aminomethyl]benzamide
- 4-Bromo-N-(4-bromophenyl)-3-[(phenylmethyl)amino]sulfonyl-benzamide
Uniqueness
N-[3-(4-Bromophenyl)-1-methyl-1H-indol-2-yl]benzamide is unique due to its specific indole structure, which imparts distinct chemical and biological properties.
Biological Activity
N-[3-(4-Bromophenyl)-1-methyl-1H-indol-2-yl]benzamide is a synthetic compound characterized by its unique structural features, including an indole moiety, a brominated phenyl group, and a benzamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties.
Research indicates that the indole derivatives, including this compound, can modulate various biological pathways involved in inflammation and cancer progression. The indole core is known for its ability to interact with multiple biological targets, enhancing its pharmacological profile. Molecular docking studies suggest that this compound may bind effectively to proteins involved in inflammatory responses and cancer signaling pathways, providing insights into its mechanism of action .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in human leukemia and breast cancer cell lines. The compound's IC50 values indicate significant cytotoxicity, comparable to established anticancer agents like doxorubicin .
Table 1: Anticancer Activity
Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
---|---|---|---|
MCF-7 (Breast Cancer) | 15.63 | Doxorubicin | 10 |
U-937 (Leukemia) | 12.34 | Doxorubicin | 8 |
CEM-13 (Leukemia) | 10.25 | Doxorubicin | 5 |
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. The compound appears to inhibit key inflammatory mediators and cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This property makes it a candidate for further exploration in treating conditions like rheumatoid arthritis and other inflammatory disorders .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of the bromine atom on the phenyl ring significantly enhances the biological activity of this compound compared to similar derivatives without halogen substitutions. This modification not only affects binding affinity but also influences the overall pharmacokinetic profile .
Case Study: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines using flow cytometry assays. The results demonstrated that the compound induced apoptosis in a dose-dependent manner across multiple cell lines, indicating its potential as an effective anticancer agent .
Research Findings
In vitro studies have shown that this compound exhibits higher potency against specific cancer types compared to other indole derivatives. For example, modifications to the benzamide moiety have led to enhanced activity against breast cancer cells, suggesting that further structural optimizations could yield even more potent analogs .
Properties
CAS No. |
62693-56-5 |
---|---|
Molecular Formula |
C22H17BrN2O |
Molecular Weight |
405.3 g/mol |
IUPAC Name |
N-[3-(4-bromophenyl)-1-methylindol-2-yl]benzamide |
InChI |
InChI=1S/C22H17BrN2O/c1-25-19-10-6-5-9-18(19)20(15-11-13-17(23)14-12-15)21(25)24-22(26)16-7-3-2-4-8-16/h2-14H,1H3,(H,24,26) |
InChI Key |
WTMNDNJSDMNTGI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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